Cytotoxic Selectivity Profile: MCF-7 Breast Adenocarcinoma vs. Normal Epithelial Cell Lines
Preliminary cytotoxicity screening shows the compound has measurable activity against the MCF-7 breast adenocarcinoma cell line. While direct comparator data against normal cell lines is not available in primary literature, the compound's IC50 profile (15.0 µM in MCF-7) can be compared against related thiophene-3-carboxamide derivatives, which typically show IC50 values ranging from 5 µM to >50 µM across cancer cell lines . This level of activity suggests a moderate cytotoxic potential requiring further investigation into its selectivity window, which is a key differentiator when procuring compounds for anticancer drug discovery libraries.
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell line |
|---|---|
| Target Compound Data | IC50 = 15.0 µM (MCF-7 breast adenocarcinoma) |
| Comparator Or Baseline | Class-level baseline for related thiophene-3-carboxamides: IC50 range 5 µM to >50 µM against various cancer cell lines |
| Quantified Difference | The target compound exhibits an IC50 of 15.0 µM, which is within the active range of the compound class but suggests moderate rather than high potency |
| Conditions | Standard MTT or SRB assay; MCF-7 cell line; 48-72 h drug exposure |
Why This Matters
The 15.0 µM IC50 against MCF-7 establishes a baseline antiproliferative profile that distinguishes this compound from inactive analogs and directs its utility in medicinal chemistry programs targeting breast cancer.
